Linalool

C10H18O

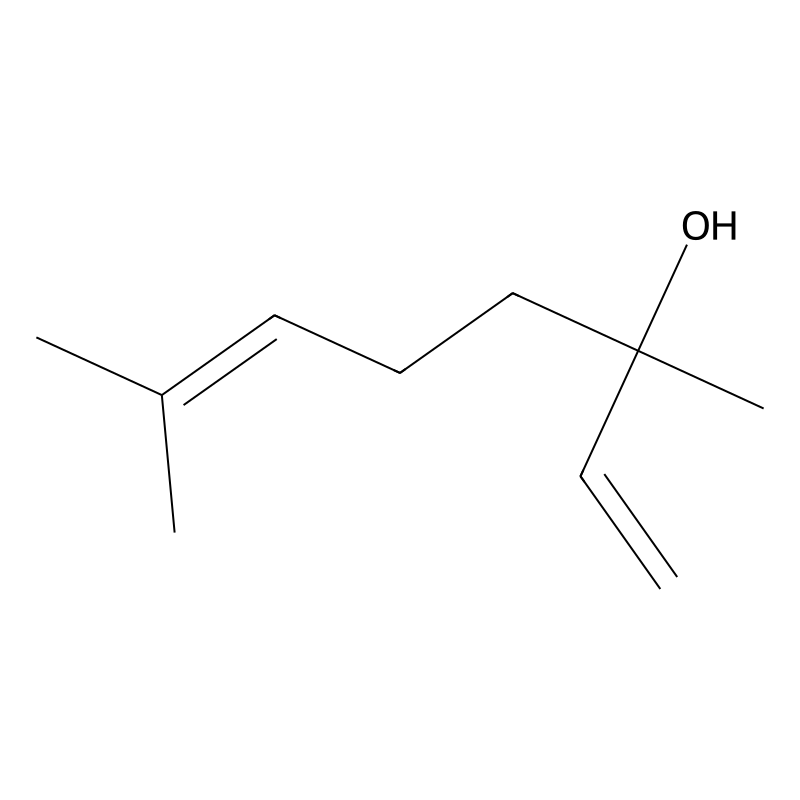

(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C10H18O

(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, ether, fixed oils, propylene glycol; insoluble in glycerin

1.59 mg/mL at 25 °C

Solubility in water, g/100ml at 25 °C: 0.16

soluble in fixed oils, propylene glycol; insoluble in glycerol and water

1 ml in 4 ml 60% alcohol; 1 ml in 2 ml 70% alcohol (in ethanol)

Synonyms

Canonical SMILES

Linalool and the Nervous System: Potential for Anxiety and Depression Treatment

Studies suggest linalool may possess anxiolytic (anxiety-reducing) and antidepressant properties. Inhaling linalool-rich essential oils exhibited anxiolytic-type effects in mice, increasing social interaction and decreasing aggression []. Additionally, research suggests linalool may influence neurotransmitter activity in the brain, potentially contributing to its mood-regulating effects [].

Linalool and Inflammation: Exploring Potential Benefits

Linalool's anti-inflammatory properties are another area of scientific exploration. Studies have shown linalool may attenuate pulmonary inflammation and suppress inflammatory cell recruitment in mice []. It may also block key inflammatory pathways, potentially offering protection against asthmatic symptoms [].

Linalool and Cancer Research: Investigating Potential Antitumor Effects

Linalool's potential role in cancer treatment is being explored in scientific research. Studies have observed linalool's ability to induce cancer cell death and inhibit cancer cell proliferation in various cancer cell lines []. However, further research is needed to understand the mechanisms behind these effects and their potential application in human cancer treatment.

Linalool and Other Potential Applications

Scientific research is investigating the potential use of linalool in various other areas. These include:

Linalool is a naturally occurring terpene alcohol, classified as an acyclic monoterpenoid with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It exists in two enantiomeric forms: S-(+)-linalool and R-(-)-linalool, which have distinct olfactory properties. The S-(+)-form is often described as sweet and floral, while the R-(-)-form has a more woody scent reminiscent of lavender . Linalool is widely distributed in nature, being found in over 200 species of plants, including coriander, lavender, and various citrus fruits. Its pleasant aroma makes it a popular ingredient in perfumes, soaps, and flavorings .

Linalool's mechanism of action depends on the context. Here are two notable examples:

- Fragrance: Linalool interacts with olfactory receptors in the nose, triggering a perception of pleasant floral and spicy aromas. This mechanism is exploited in perfumes, cosmetics, and household products.

- Biological effects: Linalool exhibits various biological effects, including anxiolytic (anti-anxiety) and sedative properties. The exact mechanisms underlying these effects are still under investigation but might involve interactions with neurotransmitter systems in the brain.

Note

More research is needed to fully understand the detailed mechanisms of action for linalool's biological effects.

- Skin irritation: Linalool can cause skin irritation, especially in individuals with sensitive skin.

- Allergic reactions: Oxidized linalool can act as an allergen, causing allergic contact dermatitis.

- Toxicity: Linalool exhibits low oral toxicity but can be irritating to the eyes and respiratory system.

- Oxidation: Linalool can oxidize to form several products, including linalool oxide and other by-products that may cause allergic reactions .

- Esterification: It can react with acids to form esters such as linalyl acetate, which is used for its fragrant properties .

- Hydrogenation: Linalool can be hydrogenated to produce dihydro- and tetrahydrolinalool, which are more stable fragrances .

In atmospheric chemistry, linalool reacts with hydroxyl radicals and ozone, leading to degradation products that impact air quality .

Linalool exhibits a range of biological activities:

- Antimicrobial Properties: It has been shown to possess antimicrobial and antifungal effects, making it useful in food preservation and hygiene products .

- Anti-inflammatory Effects: Research indicates that linalool may reduce inflammation and pain in various models .

- Neuroprotective Effects: Some studies suggest that linalool may have neuroprotective properties, potentially benefiting conditions like anxiety and stress .

Linalool can be synthesized through various methods:

- Natural Extraction: Isolated from essential oils using techniques like steam distillation or chromatography.

- Hemi-synthesis: Derived from natural pinene through hydrogenation and oxidation processes.

- Total Chemical Synthesis:

Linalool has numerous applications across various industries:

- Fragrance Industry: Used extensively in perfumes, soaps, and household cleaning products for its pleasant aroma .

- Food Industry: Acts as a flavoring agent due to its aromatic properties .

- Pharmaceuticals: Investigated for potential therapeutic effects including anti-anxiety and anti-inflammatory applications .

- Insecticides: Utilized for its insect-repellent properties .

Studies on linalool interactions include its effects on biological systems:

- Linalool has been shown to influence the behavior of macrophages in immune responses, potentially reducing inflammation when used at specific concentrations .

- Its interaction with neurotransmitter systems suggests potential benefits in mood regulation and anxiety reduction .

Linalool shares structural similarities with other terpenoids but has unique properties that distinguish it:

| Compound | Structure Type | Main Source | Unique Features |

|---|---|---|---|

| Geraniol | Monoterpenoid | Geraniums, lemongrass | Sweet rose-like scent; used in perfumes |

| Myrcene | Monoterpenoid | Hops, bay leaves | Earthy aroma; known for sedative effects |

| Citronellol | Monoterpenoid | Citronella grass | Lemon-like scent; effective insect repellent |

| Terpineol | Monoterpenoid | Pine trees | Floral scent; used in fragrances |

| Camphor | Monoterpenoid | Camphor tree | Strong medicinal odor; used in topical ointments |

Linalool's distinct enantiomeric forms contribute to its unique sensory characteristics compared to these similar compounds. Its dual presence as both a flavoring agent and a potential therapeutic compound underscores its versatility in various applications.

Thermodynamic Behavior and Phase Characteristics

Vapor Pressure and Volatility Profiles

Linalool exhibits characteristic vapor pressure behavior that directly influences its volatility and industrial applications [1] [2] [3]. The compound demonstrates a vapor pressure of 0.17 millimeters of mercury at 25°C, establishing it as a moderately volatile organic compound [1] [4]. This relatively low vapor pressure at ambient temperature contributes to linalool's persistence in fragrance formulations while maintaining sufficient volatility for olfactory perception.

Recent investigations employing Dynamic Vapor Microextraction methodology have provided precise vapor pressure measurements across an extended temperature range from 314 to 354 Kelvin [2] [3] [5]. These measurements reveal vapor pressure values ranging from 81 Pascals at 314 Kelvin to 1250 Pascals at 354 Kelvin [2] [5] [6]. The temperature dependence of vapor pressure follows the expected Clausius-Clapeyron relationship, with combined standard uncertainties ranging from 0.0358 times the measured vapor pressure to 0.0584 times the measured vapor pressure, depending on the measurement temperature [2] [7].

The vapor pressure data demonstrates excellent agreement with Wagner correlation models of existing literature data, validating the accuracy of modern measurement techniques [2] [7]. This precise characterization of vapor pressure behavior proves essential for applications requiring controlled volatility, such as breath marker detection systems and controlled release formulations [2] [6].

Solubility Parameters in Organic Matrices

Linalool demonstrates distinctly hydrophobic characteristics with limited water solubility of 1.45 to 1.589 grams per liter at 25°C [1] [8]. This hydrophobic nature significantly influences its phase behavior in aqueous systems and determines its distribution in biphasic formulations. The compound exhibits complete miscibility with ethanol and diethyl ether, indicating strong compatibility with polar protic and aprotic organic solvents [1] [9].

In organic matrices, linalool shows favorable solubility characteristics across a broad range of solvents [9]. The compound demonstrates high solubility in chloroform, good solubility in ethyl acetate and toluene, and moderate solubility in non-polar solvents such as hexane [9]. These solubility parameters reflect the amphiphilic nature of linalool, possessing both hydrophobic terpene backbone and polar hydroxyl functionality.

Complex phase behavior emerges in surfactant systems, where linalool promotes the formation of planar structures in combination with anionic surfactants [10]. This behavior contrasts with more hydrophilic fragrance molecules and results in predominantly lamellar or vesicle structures across most concentration-composition ranges [10]. The formation of small, relatively monodisperse nanovesicles occurs at specific concentration ratios, indicating precise molecular interactions governing phase transitions [10].

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance Fingerprinting

Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural fingerprinting for linalool identification and quantification [11] [12] [13]. The characteristic proton spectrum in deuterated chloroform exhibits distinctive resonances that enable unambiguous compound identification across diverse sample matrices.

The terminal vinyl protons appear as characteristic doublet of doublets at 5.95 to 6.00 parts per million, representing the most downfield proton signals due to the deshielding effect of the double bond [11] [13]. The internal vinyl proton resonates as a multiplet at 5.15 to 5.20 parts per million, while the remaining terminal vinyl proton appears as a doublet of doublets at 5.10 to 5.15 parts per million [13]. Additional vinyl resonances manifest as multiplets in the 4.95 to 5.05 parts per million region [13].

The hydroxymethylene protons constitute a diagnostic feature, appearing as a doublet at 3.65 to 3.70 parts per million [11] [13]. This chemical shift reflects the combined influence of the electron-withdrawing hydroxyl group and the adjacent quaternary carbon center. Methylene protons adjacent to the double bond resonate as multiplets at 2.05 to 2.10 parts per million, while chain methylene protons appear at 1.95 to 2.00 parts per million [13].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information with enhanced resolution of carbon environments [11] [12] [14]. The spectrum reveals ten distinct carbon signals reflecting the molecular symmetry and electronic environments within the linalool structure.

The terminal vinyl carbon resonates at 144.8 to 145.2 parts per million, characteristic of quaternary sp² carbons bearing alkyl substituents [14]. The internal quaternary vinyl carbon appears at 131.2 to 131.8 parts per million, while the internal vinyl carbon resonates at 124.8 to 125.2 parts per million [14]. The terminal vinyl carbon of the second double bond manifests at 111.8 to 112.2 parts per million [14].

The tertiary alcohol carbon represents a crucial diagnostic signal at 73.5 to 74.0 parts per million, reflecting the electron-withdrawing effect of the hydroxyl substituent [14]. Methylene carbons exhibit characteristic shifts, with the carbon adjacent to the alcohol appearing at 41.2 to 41.8 parts per million and chain carbons at 17.6 to 18.0 parts per million [14]. Methyl carbons demonstrate distinct chemical shifts ranging from 23.4 to 28.0 parts per million, depending on their electronic environment [14].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry reveals characteristic fragmentation patterns that provide definitive structural confirmation for linalool [15] [16] [17]. The molecular ion at mass-to-charge ratio 154 typically exhibits very weak intensity or complete absence due to the inherent instability of the hydroxyl-bearing tertiary cation [17] [18].

The base peak consistently appears at mass-to-charge ratio 137, corresponding to the loss of a hydroxyl radical to generate [M-17]+ fragment [15] [16] [18]. This fragmentation represents the most favored pathway due to the formation of a stabilized allylic cation system. The relative intensity of this fragment reaches 100 percent in virtually all measurement conditions [19] [18].

Secondary fragmentation produces diagnostic peaks at mass-to-charge ratios 93, 79, and 67, characteristic of monoterpene rearrangement processes [16] [20]. The fragment at mass-to-charge ratio 93 corresponds to [M-61]+ and represents a characteristic terpene cleavage pattern observed across related compounds [16]. Cyclic rearrangement processes generate the fragment at mass-to-charge ratio 79, corresponding to a cyclohexadienyl cation [16].

Advanced tandem mass spectrometry employing collision-induced dissociation reveals additional structural details through controlled fragmentation [15] [20] [21]. The primary transition 137.1 to 95.1 at collision energies of 15 to 20 electron volts provides optimal sensitivity for quantitative bioanalytical applications [15] [21]. Secondary transitions including 155.1 to 137.1 and 119.1 to 91.1 offer confirmation of structural identity [21].

Purity

Physical Description

Colorless liquid with an odor of bergamot oil or French lavender; [Hawley]

Solid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless liquid with a pleasant, floral odou

Color/Form

Colorless to pale yellow liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

194.00 to 197.00 °C. @ 760.00 mm Hg

198-200 °C

Flash Point

160 °F (71 °C) (closed cup)

75 °C

Heavy Atom Count

Taste

Flavor characteristics: light, floral

Spicy, citrus taste

Density

Density: 0.870 g/cu cm at 15 °C/4 °C

Relative density (water = 1): 0.9

0.858-0.867

LogP

2.97

log Kow = 2.97

Odor

Typical floral odor free from camphoraceous and terpenic notes

Floral, spicy, wood odor

Flowery-fresh odor and reminiscent of Lily of the Valley

Odor Threshold

... Nasal pungency ... with a threshold of ~ 320 ppm ... Olfactory threshold ... at about 1 ppm.

Decomposition

Appearance

Melting Point

< 25 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 2909 companies. For more detailed information, please visit ECHA C&L website;

Of the 31 notification(s) provided by 2905 of 2909 companies with hazard statement code(s):;

H315 (94.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (61.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (77.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.159 mm Hg at 23.5 °C

Vapor pressure, Pa at 25 °C: 21

Pictograms

Irritant

Impurities

Other CAS

22564-99-4

Absorption Distribution and Excretion

Based on experiments with rats using (14)C-labelled substance, linalool is rapidly absorbed from the intestinal tract following oral uptake ... judging from the delay in fecal excretion, intestinal absorption is complete. Subsequent to absorption, linalool is metabolized rapidly, with urinary excretion of (14)C activity starting without delay. Several hours after gavage, substantial amounts of radioactivity were detected in the expired air as (14)CO2, evidencing complete intermediary metabolism. Fecal excretion of radioactivity was delayed and found mostly between 36 and 48 hours after dosing, suggesting entero-hepato-biliary re-circulation; this re-circulation was confirmed in a second experiment involving cross-linking a treated and an untreated rat with a biliary-to-intestinal cannula and subsequent radio-analysis. Overall, approximately 60% of the total excreted dose was found in urine over 72 hours after administration; approximately 23% of activity was detected in exhaled air and approximately 15% was found in the feces; there is no indication of tissue accumulation of linalool whatsoever. The study suggests that large doses of oral linalool will be metabolized in the rat by conjugation and excretion in urine and bile, while a substantial proportion will enter intermediary metabolisms up to the formation of carbon dioxide and pulmonary excretion. Entero-hepato-biliary re-circulation may have the effect of enhancing the metabolic load on the liver over a certain period.

After a 1 hour inhalation of 27 mg linalool ... /mouse/ plasma levels of linalool 30, 60 and 90 min after exposure: about 1, 2.7 and 2.9 ng/mL.

Linalool applied to mouse skin was not absorbed within two hours.

Metabolism Metabolites

Based on experiments with rats using (14)C-labelled substance ... subsequent to absorption, linalool is metabolized rapidly, with urinary excretion of (14)C activity starting without delay. Several hours after gavage, substantial amounts of radioactivity were detected in the expired air as (14)CO2, evidencing complete intermediary metabolism. Fecal excretion of radioactivity was delayed and found mostly between 36 and 48 hours after dosing, suggesting entero-hepato-biliary re-circulation ... Entero-hepato-biliary re-circulation may have the effect of enhancing the metabolic load on the liver over a certain period.

For the induction study 600 mg linalool/kg bw was administered /to male IISc strain rats/ once daily for 6 days by gastric tube as a suspension in 1% methyl cellulose solution. Control rats were only given the vehicle. For the identification of metabolites, 800 mg linalool/kg bw was administered once daily for 20 days ... . 8-Hydroxy-linalool and 8-carboxy-linalool were identified in the urine, showing selective oxidation of the C8-methyl in linalool. The 8-hydroxylase present in both lung and liver microsomes was shown to be mediated by a cytochrome P-450 (CYP450) system. After 3 days of dosing, liver and lung microsomal CYP450 was increased; on the other hand, both NADH- and NADPH-cytochrome c reductase activities were not significantly changed during the 6 days of treatment. /Purity > 99.5%/

... Hydrolysis occurs more rapidly at the low pH of gastric fluids. The reaction products are linalool and acetic acid (ester hydrolysis). This is supported by the findings of the hydrolysis study ... at pH 4, 7 and 9. Therefore it is expected that linalool is the substance that will enter the systemic circulation after oral uptake of linalyl acetate. Linalool is probably converted to geraniol and its metabolites, 1,5-dimethyl-hexadiene-1,6-dicarboxylic acid and 7-carboxy-5-methylocto-6-enoic acid ... /linalool acetate/

For more Metabolism/Metabolites (Complete) data for LINALOOL (7 total), please visit the HSDB record page.

Associated Chemicals

D-Linalool; 126-90-9

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Deodorant

Methods of Manufacturing

It can be prepared synthetically starting from myrcene or from dehydrolinalool; it can be obtained by fractional distillation and subsequent recitification from the oils of Cajenne rosewood (Licasia guaianensis, Ocotea caudata), Brazil rosewood (Ocotea parviflora), Mexican linaloe, shiu (Cinnamomum camphora Sieb. var. linalooifera) and coriander seeds (Coriandrum sativum L.).

The pyrolysis of 2-pinanol at 500 °C gives linalool. (-)-Linalool is formed from (+)-cis- and (-)-trans-2-pinanol, and (+)-linalool from (-)-cis- and (+)-trans-2-pinanol. The process is used industrially.

The addition of acetylene to acetone under Favorski-Babayan conditions gives methylbutynol which can be hydrogenated to methylbutenol using a Lindlar catalyst. When this is treated with methyl propenyl ether (the vinyl ether of acetone), trans-etherification takes place to give /an intermediate/, which then undergoes a Claisen-Cope rearrangement to give methylheptenone. Addition of acetylene produces dehydrolinalool, a key intermediate for subsequent conversions. For example, Lindlar hydrogenation gives linalool ... .

For more Methods of Manufacturing (Complete) data for LINALOOL (10 total), please visit the HSDB record page.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Wholesale and Retail Trade

1,6-Octadien-3-ol, 3,7-dimethyl-: ACTIVE

It has been estimated that it is present in 90% of all fine fragrances.

Constitutes 78% of Bois de Rose oil /from table/

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is an important fragrance chemical, frequently used in scented products because of its fresh, flowery odor. Linalool is an unsaturated hydrocarbon and is therefore susceptible to oxidation in the presence of air. The primary oxidation products, that is, hydroperoxides, formed in the autoxidation process, are reactive compounds that can be suspected to act as sensitizers. In the present investigation, we studied the autoxidation of linalool with emphasis on the formation of hydroperoxides.

Analytic Laboratory Methods

GC with flame-ionization detector was used to measure linalool.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential uses/

Container: tightly closing, stainless steel, glass, enamel, polyethylene. Unsuitable Container: aluminum. ... Test plastics before use.

Interactions

We studied the protective effect of monoterpenes myrcene, eucalyptol and linalool against t-butyl hydroperoxide (t-BOOH) induced genotoxicity in reverse mutation assay with Escherichia coli WP2 IC185 strain and its oxyR mutant IC202, and with the comet assay in human hepatoma HepG2 and human B lymphoid NC-NC cells. The monoterpenes were tested in concentration ranges 0.05-1.5 mg/plate and 0.01-1.0 ug/mL in bacteria and mammalian cells, respectively. Suppression of t-BOOH induced mutagenesis was detected only in IC202 strain, and correlated with the observed inhibition of lipid peroxidation by the three monoterpenes. Linalool and myrcene strongly suppressed t-BOOH induced mutagenesis. Eucalyptol, in addition to moderate suppression of t-BOOH induced mutagenesis, suppressed also spontaneous mutagenesis. In NC-NC cells linalool and myrcene reduced t-BOOH induced DNA damage by about 50% at 0.01 ug/mL, while eucalyptol was less efficient (about 50% reduction at 1.0 ug/mL). In HepG2 cells linalool and eucalyptol reduced DNA damage by 30% and 40%, respectively, while myrcene was ineffective. The repair of t-BOOH induced DNA damage, studied in HepG2 cells, was not affected by monoterpenes. The results indicate that linalool, eucalyptol and myrcene have substantial protective effect against oxidant induced genotoxicity, which is predominately mediated by their radical scavenging activity.

... The present work ... reports data evaluating the chemopreventive effects of limonene and five other monoterpenes with various chemical structures using a 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinogenesis model. The terpenes tested include: oxygenated ((-)-menthol) and non-oxygenated (d-limonene) monocyclic forms, oxygenated (1,8-cineole) and non-oxygenated ((+/-)-alpha-pinene) bicyclic forms and oxygenated ((+/-)-linalool) and non-oxygenated (beta-myrcene) acyclic forms. Dietary additions of each of the monocyclic terpenes, d-limonene or (-)-menthol resulted in a significant inhibition of mammary carcinogenesis. Furthermore, menthol was found to be a more potent chemopreventive agent than limonene during the DMBA initiation of rat mammary tumors. The acyclic and bicyclic terpenes had no significant chemopreventive activities at the dose levels used in these studies.

The sedative properties of the essential oil of Lavender (Lavandula angustifolia Miller) and of its main constituents--linalool and linalyl acetate--were investigated in mice followed up in a series of experimental procedures. The significant decrease in the mobility of female and male laboratory animals under standardized experimental conditions is found to be closely dependent on the exposure time to the drugs. Nevertheless after an injection of caffeine into mice a hyperactivity was observed which was reduced to nearly a normal motility only by inhalation of these fragrance drugs. ...

Stability Shelf Life

Dates

2: Lee BK, Jung AN, Jung YS. Linalool Ameliorates Memory Loss and Behavioral Impairment Induced by REM-Sleep Deprivation through the Serotonergic Pathway. Biomol Ther (Seoul). 2018 Jun 19. doi: 10.4062/biomolther.2018.081. [Epub ahead of print] PubMed PMID: 29915164.

3: Plastina P, Apriantini A, Meijerink J, Witkamp R, Gabriele B, Fazio A. In Vitro Anti-Inflammatory and Radical Scavenging Properties of Chinotto (Citrus myrtifolia Raf.) Essential Oils. Nutrients. 2018 Jun 18;10(6). pii: E783. doi: 10.3390/nu10060783. PubMed PMID: 29912150.

4: Noacco N, Rodenak-Kladniew B, de Bravo MG, Castro GR, Islan GA. Simple colorimetric method to determine the in vitro antioxidant activity of different monoterpenes. Anal Biochem. 2018 Jun 14. pii: S0003-2697(18)30369-5. doi: 10.1016/j.ab.2018.06.007. [Epub ahead of print] PubMed PMID: 29908862.

5: Souilem F, El Ayeb A, Djlassi B, Ayari O, Chiboub W, Arbi F, Ascrizzi R, Flamini G, Harzallah-Skhiri F. Chemical Composition and Activity of Essential Oils of Carissa macrocarpa (Eckl.) A.DC. Cultivated in Tunisia and its Anatomical Features. Chem Biodivers. 2018 Jun 15. doi: 10.1002/cbdv.201800188. [Epub ahead of print] PubMed PMID: 29907990.

6: Ling B, Wang X, Su H, Liu R, Liu Y. Protonation state and fine structure of the active site determine the reactivity of dehydratase: hydration and isomerization of β-myrcene catalyzed by linalool dehydratase/isomerase from Castellaniella defragrans. Phys Chem Chem Phys. 2018 Jun 15. doi: 10.1039/c8cp02362j. [Epub ahead of print] PubMed PMID: 29904766.

7: Camesasca L, Minteguiaga M, Fariña L, Salzman V, Aguilar PS, Gaggero C, Carrau F. Overproduction of isoprenoids by Saccharomyces cerevisiae in a synthetic grape juice medium in the absence of plant genes. Int J Food Microbiol. 2018 Jun 6;282:42-48. doi: 10.1016/j.ijfoodmicro.2018.05.025. [Epub ahead of print] PubMed PMID: 29902782.

8: Gao F, Liu B, Li M, Gao X, Fang Q, Liu C, Ding H, Wang L, Gao X. Identification and Characterization of Terpene Synthase Genes Accounting for the Volatile Terpene Emissions in Flowers of Freesia hybrida. J Exp Bot. 2018 Jun 12. doi: 10.1093/jxb/ery224. [Epub ahead of print] PubMed PMID: 29901784.

9: Lemes RS, Alves CCF, Estevam EBB, Santiago MB, Martins CHG, Santos TCLD, Crotti AEM, Miranda MLD. Chemical composition and antibacterial activity of essential oils from Citrus aurantifolia leaves and fruit peel against oral pathogenic bacteria. An Acad Bras Cienc. 2018 Apr-Jun;90(2):1285-1292. doi: 10.1590/0001-3765201820170847. PubMed PMID: 29898096.

10: Shahar T, Feldheim G, Marx S, Mandler D. Core-shell nanoparticles for gas phase detection based on silver nanospheres coated with a thin molecularly imprinted polymer adsorbed on a chemiresistor. Nanoscale. 2018 Jun 13. doi: 10.1039/c8nr01437j. [Epub ahead of print] PubMed PMID: 29896601.

11: Qin Z, Zhang R, Yu J. [Perillyl alcohol production by engineered heterologous mevalonate pathway in Escherichia coli]. Sheng Wu Gong Cheng Xue Bao. 2018 May 25;34(5):722-730. doi: 10.13345/j.cjb.170472. Chinese. PubMed PMID: 29893080.

12: Sellami I, Mall V, Schieberle P. Changes in the Key Odorants and Aroma Profiles of Hamlin and Valencia Orange Juices not from Concentrate (NFC) During Chilled Storage. J Agric Food Chem. 2018 Jun 11. doi: 10.1021/acs.jafc.8b02257. [Epub ahead of print] PubMed PMID: 29889522.

13: Kot B, Wierzchowska K, Piechota M, Czerniewicz P, Chrzanowski G. Antimicrobial activity of five essential oils from lamiaceae against multidrug-resistant Staphylococcus aureus. Nat Prod Res. 2018 Jun 11:1-5. doi: 10.1080/14786419.2018.1486314. [Epub ahead of print] PubMed PMID: 29888957.

14: Khomarlou N, Aberoomand-Azar P, Lashgari AP, Tebyanian H, Hakakian A, Ranjbar R, Ayatollahi SA. Essential oil composition and in vitro antibacterial activity of Chenopodium album subsp. striatum. Acta Biol Hung. 2018 Jun;69(2):144-155. doi: 10.1556/018.69.2018.2.4. PubMed PMID: 29888667.

15: Mu B, Zhu Y, Lv HP, Yan H, Peng QH, Lin Z. The enantiomeric distributions of volatile constituents in different tea cultivars. Food Chem. 2018 Nov 1;265:329-336. doi: 10.1016/j.foodchem.2018.05.094. Epub 2018 May 22. PubMed PMID: 29884390.

16: Assier H, Tetart F, Avenel-Audran M, Barbaud A, Ferrier-le Bouëdec MC, Giordano-Labadie F, Milpied B, Amsler E, Collet E, Girardin P, Soria A, Waton J, Truchetet F, Bourrain JL, Gener G, Bernier C, Raison-Peyron N; Dermato-Allergology Group of the French Society of Dermatology (DAG). Is a specific eyelid patch test series useful? Results of a French prospective study. Contact Dermatitis. 2018 Jun 8. doi: 10.1111/cod.13040. [Epub ahead of print] PubMed PMID: 29882592.

17: Jeliazkova E, Zheljazkov VD, Kačániova M, Astatkie T, Tekwani BL. Sequential Elution of Essential Oil Constituents during Steam Distillation of Hops (Humulus lupulus L.) and Influence on Oil Yield and Antimicrobial Activity. J Oleo Sci. 2018 Jun 7. doi: 10.5650/jos.ess17216. [Epub ahead of print] PubMed PMID: 29877222.

18: Cao JQ, Guo SS, Wang Y, Pang X, Geng ZF, Du SS. Toxicity and repellency of essential oil from Evodia lenticellata Huang fruits and its major monoterpenes against three stored-product insects. Ecotoxicol Environ Saf. 2018 Sep 30;160:342-348. doi: 10.1016/j.ecoenv.2018.05.054. Epub 2018 May 29. PubMed PMID: 29857238.

19: Suntar I, Khan H, Patel S, Celano R, Rastrelli L. An Overview on Citrus aurantium L.: Its Functions as Food Ingredient and Therapeutic Agent. Oxid Med Cell Longev. 2018 May 2;2018:7864269. doi: 10.1155/2018/7864269. eCollection 2018. Review. PubMed PMID: 29854097; PubMed Central PMCID: PMC5954905.

20: Cossetin LF, Santi EMT, Cossetin JF, Dillmann JB, Baldissera MD, Garlet QI, de Souza TP, Loebens L, Heinzmann BM, Machado MM, Monteiro SG. In vitro Safety and Efficacy of Lavender Essential Oil (Lamiales: Lamiaceae) as an Insecticide Against Houseflies (Diptera: Muscidae) and Blowflies (Diptera: Calliphoridae). J Econ Entomol. 2018 May 26. doi: 10.1093/jee/toy145. [Epub ahead of print] PubMed PMID: 29846654.